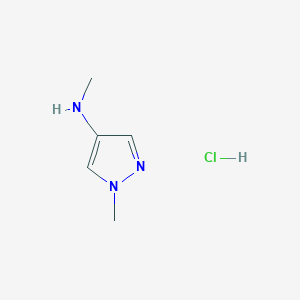

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride

Description

Classification and Chemical Identity of N,1-Dimethyl-1H-Pyrazol-4-Amine Hydrochloride

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride exists as a specialized heterocyclic compound within the broader pyrazole family, distinguished by its unique substitution pattern and salt formation. The compound possesses the molecular formula C5H10ClN3, corresponding to a molecular weight that reflects both the organic pyrazole backbone and the associated hydrochloride counterion. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named N,1-dimethylpyrazol-4-amine;hydrochloride, which precisely describes its structural features including the dimethyl substitution pattern.

The chemical identity of this compound is firmly established through multiple identification systems, including the Chemical Abstracts Service registry number 1333842-76-4, which serves as its unique molecular identifier in chemical databases. The compound also carries the European Community number 837-541-4, reflecting its recognition within European chemical registration systems. These identification systems collectively ensure precise communication about this specific molecular entity across different research and regulatory contexts.

Structurally, N,1-dimethyl-1H-pyrazol-4-amine hydrochloride represents a derivative of the fundamental pyrazole scaffold, which is characterized as a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The parent pyrazole structure forms the foundation for extensive chemical modifications, and this particular derivative exemplifies the sophisticated functionalization strategies employed in modern heterocyclic chemistry.

The substitution pattern of this compound reflects careful synthetic design, with methyl groups positioned at both the nitrogen-1 position and as part of the amine functionality at the 4-position of the pyrazole ring. This specific arrangement of functional groups influences both the chemical reactivity and physical properties of the compound, distinguishing it from other pyrazole derivatives and contributing to its utility in research applications.

Table 1: Chemical Identity Parameters of N,1-Dimethyl-1H-Pyrazol-4-Amine Hydrochloride

| Parameter | Value |

|---|---|

| Molecular Formula | C5H10ClN3 |

| Chemical Abstracts Service Number | 1333842-76-4 |

| European Community Number | 837-541-4 |

| International Union of Pure and Applied Chemistry Name | N,1-dimethylpyrazol-4-amine;hydrochloride |

| PubChem Compound Identification | 53626279 |

| Database Creation Date | 2011-12-03 |

| Last Modification Date | 2025-05-18 |

Historical Context and Development in Pyrazole Chemistry

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883. This foundational period in heterocyclic chemistry established the nomenclature and initial synthetic approaches that would evolve into the sophisticated methodologies used for compounds like N,1-dimethyl-1H-pyrazol-4-amine hydrochloride. Knorr's contributions laid the groundwork for understanding the fundamental properties and reactivity patterns of pyrazole-based systems.

Following Knorr's initial discoveries, Hans von Pechmann made significant contributions to pyrazole synthesis in 1898, developing classical methods that demonstrated the synthetic accessibility of these heterocyclic compounds. Pechmann's approach involved the reaction of acetylene with diazomethane to produce pyrazole, establishing a precedent for the multi-step synthetic strategies that characterize modern pyrazole chemistry. These early methodologies provided the conceptual framework for the development of more complex derivatives, including the methylated and amino-substituted variants that represent current research frontiers.

The evolution from simple pyrazole to sophisticated derivatives like N,1-dimethyl-1H-pyrazol-4-amine hydrochloride reflects decades of methodological advancement in heterocyclic synthesis. The incorporation of multiple functional groups, including amine substituents and specific methylation patterns, demonstrates the progression from fundamental structural studies to targeted compound design for specific applications. This historical trajectory illustrates how basic research in heterocyclic chemistry has enabled the development of increasingly complex and functionally diverse molecular entities.

The twentieth and twenty-first centuries have witnessed remarkable expansion in pyrazole chemistry, with researchers developing sophisticated strategies for introducing various functional groups and creating derivatives with enhanced properties. The synthesis of compounds like N,1-dimethyl-1H-pyrazol-4-amine hydrochloride represents the culmination of these methodological advances, incorporating multiple synthetic transformations and careful control of regiochemistry to achieve desired substitution patterns.

Contemporary pyrazole research builds upon this historical foundation while incorporating modern analytical techniques and computational approaches to guide synthetic design. The development of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride exemplifies how historical insights in heterocyclic chemistry continue to inform current research directions, particularly in the creation of compounds with specific structural features and potential applications.

Significance in Heterocyclic Compound Research

The significance of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride within heterocyclic compound research extends beyond its individual chemical properties to encompass broader themes in modern synthetic chemistry and pharmaceutical development. Heterocyclic compounds constitute approximately half of all known natural organic compounds and represent essential structural components in numerous biological systems, positioning derivatives like this pyrazole amine at the intersection of synthetic chemistry and biological relevance.

Pyrazole derivatives have demonstrated remarkable versatility as synthetic intermediates and pharmacological agents, with documented activities including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and enzyme inhibitor properties. This broad spectrum of biological activities has established pyrazole-based compounds as privileged scaffolds in medicinal chemistry, where structural modifications can be systematically explored to optimize therapeutic properties while maintaining favorable pharmacological profiles.

The specific structural features of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride position it as a valuable building block for further synthetic elaboration. The presence of both methylated nitrogen centers and an amine functionality provides multiple sites for chemical modification, enabling researchers to explore structure-activity relationships and develop derivatives with enhanced properties. This synthetic accessibility has made similar compounds important intermediates in the preparation of more complex heterocyclic systems.

Research into pyrazole-fused heterocyclic systems has identified compounds with remarkable biological activities, including cytotoxic effects against various cancer cell lines with inhibitory concentration values comparable to established therapeutic agents. These findings highlight the potential for pyrazole derivatives to serve as lead compounds in drug discovery programs, where systematic structural modifications can yield compounds with improved efficacy and selectivity profiles.

The role of pyrazole derivatives in contemporary pharmaceutical research reflects their ability to interact with diverse biological targets through multiple molecular recognition mechanisms. The heterocyclic nitrogen atoms can participate in hydrogen bonding interactions, while the aromatic ring system enables π-π stacking and hydrophobic interactions with protein targets. These multifaceted binding capabilities have made pyrazole-containing compounds attractive candidates for drug development across numerous therapeutic areas.

Table 2: Research Applications and Biological Activities of Pyrazole Derivatives

| Activity Category | Specific Applications | Representative Compounds |

|---|---|---|

| Anticancer | Cytotoxic effects against HeLa, MCF-7, A549 cell lines | Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole conjugates |

| Anti-inflammatory | Cyclooxygenase-2 inhibition | Celecoxib and related derivatives |

| Antimicrobial | Broad-spectrum antibacterial activity | Various substituted pyrazole derivatives |

| Enzyme Inhibition | Epidermal growth factor receptor targeting | 1,3,5-triazine-based pyrazole hybrids |

| Metabolic Disorders | Hypoglycemic effects | Methylated pyrazole derivatives |

Current Research Landscape and Academic Interest

The current research landscape surrounding N,1-dimethyl-1H-pyrazol-4-amine hydrochloride and related compounds reflects the dynamic evolution of heterocyclic chemistry in response to emerging scientific challenges and technological opportunities. Contemporary investigations have increasingly focused on developing sophisticated synthetic methodologies that enable precise control over molecular structure and properties, with particular emphasis on environmentally sustainable approaches and atom-economical transformations.

Recent synthetic developments have emphasized the use of advanced catalytic systems and multi-component reactions to construct complex pyrazole derivatives with high efficiency and selectivity. These methodological advances have enabled researchers to explore previously inaccessible structural motifs and to develop compounds with enhanced biological activities. The integration of computational chemistry approaches with experimental synthesis has further accelerated the discovery of new pyrazole-based compounds with promising pharmacological properties.

Academic interest in pyrazole chemistry has been particularly stimulated by the successful development of pyrazole-containing pharmaceuticals, which has demonstrated the clinical relevance of this chemical class. The progression from basic research to therapeutic applications has created a positive feedback loop, where successful drug development programs provide validation for continued investment in pyrazole research while generating new research questions and synthetic challenges.

Current research efforts have increasingly focused on understanding the structure-activity relationships that govern the biological properties of pyrazole derivatives. Systematic studies involving compounds like N,1-dimethyl-1H-pyrazol-4-amine hydrochloride provide essential data for developing predictive models that can guide the design of new compounds with optimized properties. These investigations combine traditional synthetic chemistry approaches with modern analytical techniques and computational modeling to achieve comprehensive understanding of molecular behavior.

The academic research community has also directed significant attention toward developing new synthetic methodologies for pyrazole construction and functionalization. Recent publications have described innovative approaches for introducing functional groups at specific positions of the pyrazole ring, enabling the preparation of compounds with precisely controlled substitution patterns. These methodological advances have expanded the accessible chemical space and provided researchers with powerful tools for exploring structure-activity relationships.

Contemporary research trends have emphasized the development of pyrazole-fused heterocyclic systems, which combine the favorable properties of pyrazole scaffolds with the structural diversity offered by additional ring systems. Studies published between 2018 and 2021 have documented numerous examples of such compounds with remarkable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These findings have validated the strategic importance of pyrazole chemistry in modern drug discovery and have stimulated continued research investment in this area.

Properties

IUPAC Name |

N,1-dimethylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-6-5-3-7-8(2)4-5;/h3-4,6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRJQVSBPMJLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=C1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333842-76-4 | |

| Record name | N,1-dimethyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

A related compound has shown potent in vitro antipromastigote activity, suggesting potential interaction with parasitic targets.

Mode of Action

A molecular simulation study of a related compound indicated a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride is currently unavailable. These properties are crucial in determining the bioavailability of the compound.

Biological Activity

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride exhibits significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Its structure allows it to effectively interact with various biological targets, making it a candidate for drug development. The compound is involved in several metabolic pathways related to oxidative stress and redox regulation, influencing enzyme activity and cellular metabolism.

The mechanism of action for N,1-dimethyl-1H-pyrazol-4-amine hydrochloride involves its ability to bind to specific biomolecules such as enzymes and proteins. This binding can lead to either inhibition or activation of these biomolecules, depending on the nature of the interaction. In laboratory settings, the compound has shown to modulate cell signaling pathways and gene expression, thereby affecting various cellular processes.

Target Interaction

Research indicates that related compounds have demonstrated potent antipromastigote activity against parasitic targets, suggesting that N,1-dimethyl-1H-pyrazol-4-amine hydrochloride may exhibit similar interactions. Molecular docking studies have shown favorable fitting patterns in the active sites of target proteins, characterized by lower binding free energy.

Anti-inflammatory Activity

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride has been studied for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various experimental models, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have reported significant cytotoxic effects against several cancer cell lines. For instance, derivatives of pyrazole compounds have exhibited IC values ranging from 0.01 µM to 49.85 µM against various cancer cell lines such as MCF7 and A549 . This suggests that N,1-dimethyl-1H-pyrazol-4-amine hydrochloride may possess similar anticancer properties.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrazole derivatives, compounds similar to N,1-dimethyl-1H-pyrazol-4-amine hydrochloride were tested against multiple cancer cell lines. The results indicated significant growth inhibition with varying IC values depending on the specific derivative tested. For example:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | A549 | 26 |

This data underscores the potential of pyrazole derivatives in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of pyrazole derivatives showed that N,1-dimethyl-1H-pyrazol-4-amine hydrochloride significantly reduced pro-inflammatory cytokines in vitro. The results suggested a dose-dependent response where higher concentrations led to greater reductions in inflammatory markers.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including N,1-dimethyl-1H-pyrazol-4-amine hydrochloride, as anticancer agents. Various derivatives have been synthesized and tested against multiple cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2 | MCF7 | 3.79 | |

| Compound 3 | Hep-2 | 3.25 | |

| Compound 20 | MCF7 | 1.88 | |

| Compound 21 | HCT116 | 0.39 |

These compounds exhibit significant cytotoxic effects, with some showing IC50 values in the low micromolar range, indicating strong potential for development as anticancer therapies.

Anti-inflammatory Activity

In addition to anticancer properties, N,1-dimethyl-1H-pyrazol-4-amine hydrochloride has been studied for its anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Activity

N,1-dimethyl-1H-pyrazol-4-amine hydrochloride has also been explored in the field of agrochemicals. It is involved in the synthesis of novel pesticidal compounds. For instance, processes have been developed for creating thioether pesticides using pyrazole derivatives as intermediates .

The synthesis involves halogenation and reduction processes that yield high selectivity for desired products:

| Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|

| Temperature: 30-40°C | 96.8 | >95 |

This efficiency makes it a valuable compound in developing new agricultural chemicals aimed at pest control.

Synthesis and Characterization

The synthesis of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves reductive chlorination of precursors like 4-nitropyrazole under specific conditions to achieve high yields and selectivity . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Case Study 1: Anticancer Screening

A study screened multiple pyrazole derivatives against various cancer cell lines (MCF7, A549) to evaluate their cytotoxic potential. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values below 5 µM, suggesting their potential for further development into therapeutic agents .

Case Study 2: Pesticide Development

Research focused on synthesizing new pesticide formulations utilizing N,1-dimethyl-1H-pyrazol-4-amine hydrochloride as a key intermediate. The study demonstrated that these compounds showed effective pest control capabilities in preliminary field tests, indicating their practical application in agriculture .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural and physicochemical properties of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride and related compounds:

Key Differences and Implications

- Difluoromethyl and aryl groups (e.g., in CAS 1856040-52-2) improve metabolic stability and membrane permeability, critical for pharmacokinetics. The dihydrochloride salt (CAS 1896159-87-7) offers superior aqueous solubility compared to the monohydrochloride form, advantageous for formulation.

- Similar methods may apply to N,1-dimethyl-1H-pyrazol-4-amine hydrochloride. Chlorinated derivatives (e.g., CAS 1909336-62-4) likely involve halogenation steps during synthesis.

Research and Application Context

- Pharmaceutical Relevance : Pyrazole amines are pivotal in kinase inhibitor development. For example, compound 23 () shows CDK2 inhibitory activity, suggesting that N,1-dimethyl-1H-pyrazol-4-amine hydrochloride could serve as a scaffold for similar targets.

- Agrochemical Potential: Chlorinated analogs (e.g., CAS 1909336-62-4) are explored for pesticidal activity, highlighting the role of halogenation in bioactivity.

- Material Science : The difluoromethyl derivative (CAS 1856040-52-2) demonstrates how fluorination can tailor compounds for specialized applications, such as liquid crystals or coatings.

Q & A

Q. What are the key synthetic routes for N,1-dimethyl-1H-pyrazol-4-amine hydrochloride, and how can reaction conditions be optimized for reproducibility?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting substituted pyrazole precursors with dimethylamine derivatives under controlled conditions. For example:

- Chloroacetyl chloride coupling : Reacting 1,5-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts .

- Catalytic methods : Copper(I) bromide and cesium carbonate may be employed to facilitate amine coupling in polar aprotic solvents like DMSO at moderate temperatures (e.g., 35°C) .

Q. Optimization Tips :

- Monitor pH and temperature to avoid side reactions (e.g., over-alkylation).

- Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .

Q. How can researchers validate the structural integrity of N,1-dimethyl-1H-pyrazol-4-amine hydrochloride?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Look for characteristic peaks:

- ¹H NMR : Methyl groups on pyrazole (δ ~2.3–2.5 ppm), amine protons (δ ~3.1–3.5 ppm) .

- ¹³C NMR : Pyrazole carbons (δ ~105–150 ppm), methyl carbons (δ ~30–40 ppm).

- HPLC : Purity >95% with retention time consistency (C18 column, methanol/water mobile phase) .

- X-ray crystallography : Refine using SHELX software to resolve bond angles and confirm stereochemistry .

Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous systems?

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Solubility : Hydrochloride salt enhances water solubility but may degrade in basic conditions (pH >8). Use buffered solutions (pH 4–6) for biological assays .

- Thermal stability : Decomposition occurs >150°C; avoid prolonged heating during synthesis .

Q. What preliminary assays are recommended to assess its biological activity?

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity : MTT assays in cancer cell lines (IC50 determination) .

- Solubility screening : Use PBS or DMSO stock solutions (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic vs. computational structural data?

- Refinement protocols : Use SHELXL for high-resolution data to minimize residual density errors .

- DFT calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å suggest potential crystal packing effects .

- Validation tools : Check R-factors and electron density maps (e.g., Coot) for missing hydrogens or disordered regions .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic reactions .

- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion .

Q. How can researchers differentiate between polymorphic forms of the hydrochloride salt?

Q. What computational tools are suitable for predicting its pharmacokinetic properties?

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.

- Molecular docking (AutoDock Vina) : Model binding affinities to targets like serotonin receptors (5-HT3) based on pyrazole scaffold interactions .

- MD simulations (GROMACS) : Study solvation dynamics and membrane permeability in lipid bilayers .

Q. How should researchers address discrepancies in biological activity across cell lines?

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to compare IC50 values.

- Metabolic profiling : LC-MS/MS to identify metabolite interference (e.g., hepatic CYP450 activation) .

- Receptor profiling : Radioligand binding assays to confirm target specificity .

Q. What are the best practices for synthesizing isotopically labeled analogs for mechanistic studies?

- ¹³C/¹⁵N labeling : Introduce labeled methylamine or pyrazole precursors during synthesis .

- Purification : Use preparative HPLC with deuterated solvents to isolate labeled species .

- Validation : Confirm isotopic incorporation via high-resolution MS (Q-TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.